6-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound characterized by a tetrahydroquinoline core structure with a methoxy group at the 6-position. This compound has garnered attention due to its potential pharmacological properties, particularly in the field of cancer research as a tubulin polymerization inhibitor.
This compound can be synthesized through various chemical methods, often utilizing p-methoxyaniline as a starting material. The synthetic routes typically involve multiple steps including cyclization, hydrolysis, and functional group modifications. Research has identified 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as promising candidates for drug development, especially in oncology.
6-Methoxy-1,2,3,4-tetrahydroquinoline belongs to the class of compounds known as quinolines, which are bicyclic aromatic compounds. It is further classified under tetrahydroquinolines due to the saturation of the aromatic ring.
The synthesis of 6-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methodologies:
The typical reaction conditions involve:
The molecular formula for 6-methoxy-1,2,3,4-tetrahydroquinoline is with a molecular weight of approximately 161.22 g/mol. The structure features a methoxy group (-OCH₃) attached to the nitrogen-containing fused ring system.
6-Methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions:
The efficiency of these reactions is often influenced by factors such as temperature, pressure (for hydrogenation), and choice of catalyst.
The mechanism by which 6-methoxy-1,2,3,4-tetrahydroquinoline exerts its biological effects primarily involves its action on tubulin polymerization:
Studies have shown that certain derivatives exhibit GI50 values (the concentration required to inhibit cell growth by 50%) as low as 1.5 nM against human tumor cell lines .
6-Methoxy-1,2,3,4-tetrahydroquinoline and its derivatives are primarily explored for their potential applications in:
6-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 120-15-0) is a bicyclic heterocyclic compound featuring a benzene ring fused to a partially saturated pyridine ring. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol [2] [4]. The core structure consists of a quinoline scaffold reduced across the 1,2,3,4-positions, with a methoxy substituent at the 6-position. Systematic IUPAC nomenclature designates it as 6-Methoxy-1,2,3,4-tetrahydroquinoline, though it historically carried the trivial name Thallin [4].
Table 1: Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoline
Property | Value | Measurement Conditions | |
---|---|---|---|
Molecular Weight | 163.22 g/mol | - | |
Appearance | Low-melting white to yellowish crystals | Room temperature | |
Melting Point | 37-41 °C | Literature standard | |
Density | 1.0508 g/cm³ | Estimated | |
Refractive Index | 1.5718 | Estimated | |
Boiling Point | 290.31 °C | Rough estimate | |
pKa | 5.95 ± 0.20 | Predicted | |
Storage Conditions | 0-8 °C, dark, inert atmosphere | Recommended | [2] [4] [6] |
The molecule exhibits basicity due to the tertiary amine nitrogen (pKa ≈ 5.95), enabling salt formation under acidic conditions. Its crystalline form is stable when stored cold and protected from light, but it may discolor (yellowing) upon prolonged oxidation [4] [6].
The chemistry of tetrahydroquinolines emerged prominently in the early 20th century, with 6-Methoxy-1,2,3,4-tetrahydroquinoline first characterized in the context of alkaloid modeling. Early research focused on its synthesis via reduction of methoxy-substituted quinolines or cyclization of appropriately functionalized aniline derivatives [7]. Its CAS registry (120-15-0) formalized its identity in chemical databases, facilitating wider investigation [4].
A significant historical milestone was its identification as a structural motif within complex natural products and pharmacologically active molecules. For example, derivatives were explored as precursors to vasoactive agents and neuroactive compounds, leveraging the scaffold’s resemblance to endogenous neurotransmitters [7] [10]. The development of robust synthetic routes, such as catalytic hydrogenation of 6-methoxyquinoline or reductive cyclization methods using substrates like sodium borohydride-nickel(II) chloride systems, enabled broader access for research [7]. Its role expanded significantly in the late 20th century as a versatile building block for synthesizing more complex heterocyclic systems, including tricyclic antidepressants and cardiovascular agents like debrisoquine (where it is recognized as Debrisoquine Impurity 11) [4].
This scaffold occupies a privileged position in medicinal chemistry due to its balanced physicochemical properties, synthetic tractability, and diverse bioactivity profiles. Its significance manifests in several key areas:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7